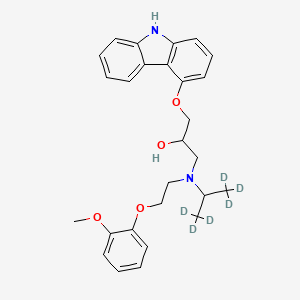

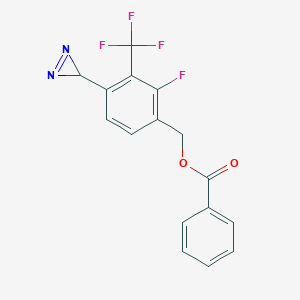

![molecular formula C16H14OS B587651 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one CAS No. 1173019-24-3](/img/structure/B587651.png)

2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one (2-P2T) is a synthetic organic compound with a wide range of potential applications in scientific research. It has been studied for its potential to act as a bioactive agent, and its biochemical and physiological effects have been explored in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

The compound is part of a class of five-membered heterocycles, including furan and thiophene, which are prominent in drug design due to their role as structural units in bioactive molecules. Research indicates the importance of substituents like furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. The focus is on compounds with a heteroaromatic ring connected through a bond, assessing the impact of bioisosteric replacement of aryl with heteroaryl substituents on activity levels (Ostrowski, 2022).

Downstream Processing of Biologically Produced Diols

The compound is related to the biologically produced diols like 1,3-propanediol and 2,3-butanediol, which have a wide range of applications. The separation of these diols from fermentation broth is a significant cost factor in microbial production. Research emphasizes the need for improved separation technologies, such as aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations (Zhi-Long Xiu & Zeng, 2008).

Production and Breakdown Pathways of Branched Chain Aldehydes

The compound is studied for its relevance in the production and degradation of branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, essential flavour compounds in many food products. The research examines the influence of metabolic conversions, microbial and food composition on the formation of these aldehydes, especially focusing on 3-methyl butanal in various food products (Smit, Engels & Smit, 2009).

Hetero Analogs of Thioxanthone

The research provides data on the synthesis and properties of 2,3-heteroannulated thiochromones, considered hetero analogs of thioxanthone, highlighting various methods for their preparation. The most studied examples are azathioxanthones (thiochromenopyridines). This analysis is essential for understanding the chemical and structural properties of these compounds, which may have various applications in different fields (Sosnovskikh, 2019).

Mecanismo De Acción

Target of Action

It is known that thioxanthone (tx), a similar compound, plays a unique role in photochemistry .

Mode of Action

Thioxanthone, a compound structurally similar to 2-Isopropyl-d7 Thioxanthone, is recognized as a powerful photocatalyst in organic reactions . It has a high triplet energy and a relatively long triplet lifetime, allowing it to participate successfully in merger reactions with metal complexes

Biochemical Pathways

Thioxanthone is known to be involved in numerous photochemical reactions, including polymerization reactions and organic transformations . It’s plausible that 2-Isopropyl-d7 Thioxanthone might affect similar pathways.

Propiedades

IUPAC Name |

2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)thioxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3/i1D3,2D3,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPKYXQZGAEG-SVMCCORHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746790 |

Source

|

| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-d7 Thioxanthone | |

CAS RN |

1173019-24-3 |

Source

|

| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

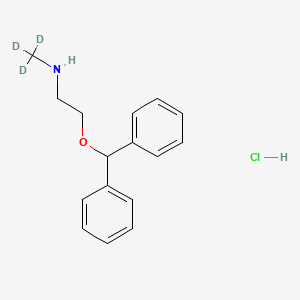

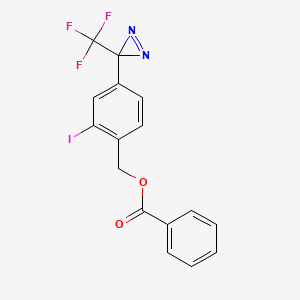

![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)

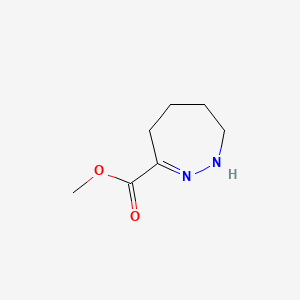

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)

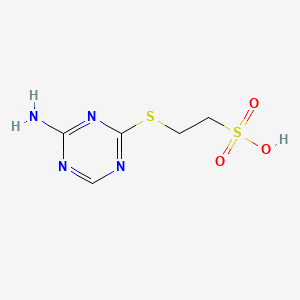

![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)